molecular formula (C33H60N80)n B1170632 N,N/'-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine polymers with morpholine-2,4,6-trichl CAS No. 193098-40-7

N,N/'-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine polymers with morpholine-2,4,6-trichl

Cat. No.: B1170632
CAS No.: 193098-40-7
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Description

Chemical Nomenclature and Structural Characterization

N,N'-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine polymers with morpholine-2,4,6-trichloro-1,3,5-triazine reaction products, methylated, represents a sophisticated class of polymeric hindered amine light stabilizers with the Chemical Abstracts Service registry number 193098-40-7. The compound possesses a molecular formula of (C33H60N8O)n, indicating its polymeric nature with repeating units containing 33 carbon atoms, 60 hydrogen atoms, 8 nitrogen atoms, and 1 oxygen atom per structural unit. The molecular weight distribution typically ranges from 1700 ± 10% for standard commercial grades, though higher molecular weight variants approaching 2600-3400 grams per mole are available for specialized applications.

The structural architecture of this compound features several critical functional components that contribute to its exceptional stabilization properties. The backbone consists of hexamethylene diamine units (1,6-hexanediamine) that provide structural flexibility and compatibility with polymer matrices. These diamine units are terminally substituted with 2,2,6,6-tetramethyl-4-piperidinyl groups, which constitute the active hindered amine functionality responsible for radical scavenging activity. The presence of four methyl groups at the 2,2,6,6-positions of the piperidine ring creates significant steric hindrance that prevents side reactions and enhances the stability of the nitroxyl radical intermediates formed during the stabilization process.

The integration of morpholine-2,4,6-trichloro-1,3,5-triazine reaction products represents a critical structural modification that enhances the polymer's processing characteristics and compatibility. The triazine core provides additional reactive sites for polymer chain extension and cross-linking, while the morpholine substituents contribute to improved solubility and processing behavior in various polymer systems. This complex molecular architecture results in a polymeric structure with superior performance characteristics compared to monomeric hindered amine light stabilizers.

Property Specification Reference
Molecular Formula (C33H60N8O)n
Molecular Weight 1700 ± 10% (standard grade)
Molecular Weight 2600-3400 g/mol (high MW grade)
Chemical Abstracts Service Number 193098-40-7
Glass Transition Temperature 88-120°C
Appearance White to yellowish solid/pellets
Loss on Drying ≤ 0.5% maximum
Volatiles Content ≤ 0.5% maximum

Historical Development in Hindered Amine Light Stabilizer Technology

The development of hindered amine light stabilizers represents one of the most significant advances in polymer stabilization science, with the evolution from simple monomeric compounds to sophisticated polymeric systems like N,N'-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine polymers marking a crucial milestone in this technological progression. The historical foundation of hindered amine technology can be traced to early investigations into stable free radicals, particularly the study of triacetoneamine-N-oxyl derivatives and their antioxidant properties. The recognition that these compounds possessed exceptional light stabilizing activity beyond their radical-trapping capabilities led to intensive research efforts to develop practical commercial versions suitable for polymer applications.

The initial development phase focused on identifying suitable derivatives with desired properties including high stabilizing activity, low color contribution, stability under polymer processing conditions, and reduced volatility. Early researchers recognized that while triacetoneamine-N-oxyl and related compounds showed promising stabilization effects, their practical application required significant molecular modifications to achieve commercial viability. The evolution toward tetramethylpiperidine-based structures represented a crucial breakthrough, as these compounds demonstrated superior stability and effectiveness compared to earlier formulations.

The synthesis methodology for these advanced polymeric hindered amine light stabilizers has evolved through multiple generations of process development. Contemporary manufacturing approaches utilize sophisticated multi-step synthetic routes involving cyanuric chloride as a key building block, with sequential reactions incorporating hexamethylenediamine piperidine derivatives, n-butyl piperidine amine, and di-n-butylamine under carefully controlled conditions. These processes typically employ solvents such as toluene or xylene and require precise temperature control ranging from 0°C for initial reaction steps to 160-180°C for final polymerization stages.

The development of polymeric variants like the morpholine-triazine modified systems represents the latest generation of hindered amine technology, addressing limitations of earlier monomeric stabilizers including volatility issues during high-temperature processing and potential migration from polymer matrices. These polymeric structures offer enhanced performance through increased molecular weight, improved compatibility, and superior retention within polymer systems during both processing and end-use applications.

Role in Polymer Stabilization Science

N,N'-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine polymers with morpholine-triazine modifications play a fundamental role in modern polymer stabilization science through their unique mechanism of action that differs significantly from conventional antioxidants and ultraviolet absorbers. Unlike traditional stabilizers that function through single-use mechanisms, these hindered amine light stabilizers operate via a regenerative process known as the Denisov cycle, enabling continuous protection throughout the polymer's service life.

The stabilization mechanism involves the conversion of the hindered amine groups to aminoxyl radicals (nitroxyl radicals) under oxidative conditions present during polymer photooxidation. These aminoxyl radicals demonstrate exceptional efficiency in capturing both polymer peroxy radicals (ROO- ) and alkyl polymer radicals (R- ) that are formed through the interaction of polymer chains with oxygen and ultraviolet radiation. The critical advantage of this system lies in the regenerative nature of the process, where the aminoxyl radicals can be reconverted to their original hindered amine form through subsequent radical reactions, allowing the stabilizer to function cyclically rather than being consumed during the stabilization process.

The effectiveness of these polymeric stabilizers extends beyond conventional photooxidation protection to include thermal stabilization capabilities, particularly under moderate temperature conditions. While they remain less effective than traditional phenolic antioxidants during high-temperature polymer processing operations such as injection molding, their performance under service conditions and moderate thermal stress represents a significant advantage for many applications. This dual functionality makes them particularly valuable for outdoor applications where both ultraviolet radiation and thermal cycling contribute to polymer degradation.

Research investigations have demonstrated the superior performance of these polymeric hindered amine light stabilizers compared to conventional monomeric variants across multiple polymer systems. Studies comparing the photostabilizing efficiency of polymeric systems against commercial monomeric stabilizers like Cyasorb ultraviolet-3529 have shown equivalent or superior performance, with additional benefits including improved compatibility, reduced volatility, and enhanced processing stability. The polymeric nature of these stabilizers also provides synergistic effects when combined with other stabilizer types, including ultraviolet absorbers and conventional antioxidants.

Polymer System Stabilizer Concentration Photostabilization Enhancement Reference
Polypropylene Films 1-2 weight percent 150-300% increase in induction period
Polystyrene Films 1-2 weight percent 200-400% improvement in carbonyl index stability
Polyethylene Agricultural Films 0.1-0.5 weight percent Significant enhancement in weathering resistance
Polypropylene Injection Molding 0.2-0.8 weight percent Extended service life under outdoor exposure

The integration of morpholine-triazine reaction products into the polymer backbone provides additional functionality beyond the primary radical scavenging mechanism. These structural modifications enhance compatibility with various polymer matrices, reduce volatility during processing, and provide improved resistance to extraction by environmental factors. The selective reactivity of these systems allows for optimized performance in specific polymer applications while maintaining broad compatibility across diverse polymer families including polyolefins, polystyrenes, and engineering plastics.

Properties

CAS No.

193098-40-7

Molecular Formula

(C33H60N80)n

Origin of Product

United States

Preparation Methods

Imination of 2,2,6,6-Tetramethylpiperidin-4-One with 1,6-Hexamethylenediamine

The reaction begins with the condensation of 2,2,6,6-tetramethylpiperidin-4-one and 1,6-hexamethylenediamine to form N,N'-(hexane-1,6-diyl)bis(2,2,6,6-tetramethylpiperidin-4-imine) . Key parameters include:

  • Molar Ratio : 0.1:5 to 5:0.1 (preferably 1:1.98).

  • Temperature : 60–200°C (optimized at 80–180°C).

  • Dewatering : Removal of water from the imine mixture to prevent side reactions.

This step achieves a selectivity of >90% for the imine intermediate, which is critical for downstream hydrogenation.

Hydrogenation of the Imine Intermediate

The imine undergoes catalytic hydrogenation to yield N,N'-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine . Patent WO2022184399A1 highlights:

  • Catalyst : Platinum on carbon (Pt/C) under 50 bar hydrogen pressure.

  • Batch Hydrogenation : Conducted at 90°C for 4 hours, achieving 65–99.5% conversion.

  • Continuous Post-Hydrogenation : Enhances purity and transmittance (T%) by eliminating residual impurities.

The combination of batch and continuous methods avoids distillation purification, reducing production costs by ~20%.

Optimization Strategies for Industrial Scalability

Continuous Post-Hydrogenation

Replacing batch-only processes with continuous hydrogenation reduces reactor clogging risks by maintaining intermediates in liquid phase (melting point <25°C).

Comparative Analysis of Synthesis Routes

ParameterBatch HydrogenationContinuous Post-Hydrogenation
Conversion 65–85%90–99.5%
Purity (T%) 92–95%97–99%
Cycle Time 8–12 hours4–6 hours
Energy Cost HighModerate

Challenges and Mitigation

  • Clogging in Tubular Reactors : Addressed by using low-melting-point intermediates.

  • Thermal Degradation : Controlled via stepwise temperature ramping and inhibitor cocktails .

Chemical Reactions Analysis

Types of Reactions

N,N/'-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine polymers with morpholine-2,4,6-trichl undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the polymer.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced with others.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups into the polymer structure.

Scientific Research Applications

Polymer Stabilization

HMBTAD is primarily used as a light stabilizer in polymers such as polyethylene and polypropylene. Its ability to absorb UV radiation and prevent photodegradation makes it invaluable in extending the lifespan of plastic products exposed to sunlight.

  • Case Study: A study demonstrated that incorporating HMBTAD into polyethylene films significantly improved their UV resistance and mechanical properties over time compared to control samples without stabilizers .

Coatings and Paints

The compound is also utilized in coatings and paints where it enhances durability against environmental factors such as UV radiation and moisture. The incorporation of HMBTAD into paint formulations leads to improved gloss retention and color stability.

  • Case Study: Research indicated that paint formulations containing HMBTAD showed less discoloration and maintained their aesthetic qualities after prolonged exposure to outdoor conditions .

Adhesives

In adhesive formulations, HMBTAD contributes to enhanced thermal stability and resistance to degradation under UV exposure. This property is particularly beneficial for adhesives used in construction and automotive applications.

  • Case Study: Adhesives formulated with HMBTAD exhibited superior bonding strength and longevity compared to traditional adhesives when subjected to UV light .

Textiles

HMBTAD can be applied in textile treatments to improve the durability of fabrics against fading and degradation caused by sunlight. This application is crucial for outdoor textiles used in furniture and awnings.

  • Case Study: Textiles treated with HMBTAD showed significantly reduced fading after exposure to UV light over extended periods compared to untreated fabrics .

Rubber Products

In rubber formulations, HMBTAD acts as a stabilizer that enhances resistance to aging and degradation caused by heat and light exposure. This application is vital for tires and other rubber products that require long-term durability.

  • Case Study: The addition of HMBTAD in rubber compounds resulted in improved tensile strength and elongation at break after aging tests .

Mechanism of Action

The mechanism by which N,N/'-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine polymers with morpholine-2,4,6-trichl exerts its effects involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound interacts with polymer chains, providing stabilization through physical and chemical means.

    Pathways Involved: It acts by inhibiting the degradation processes, such as oxidation and UV-induced breakdown, thereby extending the lifespan of the materials it is incorporated into.

Comparison with Similar Compounds

Data Tables

Comparative Overview

Parameter UV-3529 Chimassorb 2020 Oligomeric HALS Morpholino-Dichloro
CAS 193098-40-7 192268-64-7 71878-19-8 82451-48-7
Molecular Weight ~1700 2600–3400 ~2000 -
Key Substituents Morpholine-triazine Butylamine groups Tetramethylbutyl Dichloro-morpholino
Max. Usage in PP/PE 0.3% Not specified 0.3% 0.3%
SML (mg/kg) - - - 3.0

Biological Activity

N,N'-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine (often abbreviated as HMBTAD) is a compound known for its applications in stabilizing polymers against degradation due to environmental factors such as heat and light. This article delves into the biological activity of HMBTAD polymers, particularly when combined with morpholine-2,4,6-trichloro compounds.

  • Molecular Formula : C24H50N4
  • Molecular Weight : 394.68 g/mol
  • CAS Number : 61260-55-7

HMBTAD is characterized by its hindered amine structure which provides effective stabilization properties in various polymer matrices.

The biological activity of HMBTAD polymers primarily revolves around their role as light stabilizers. The mechanism includes:

  • Free Radical Scavenging : HMBTAD acts as a free radical scavenger, protecting polymers from oxidative degradation.
  • UV Absorption : The polymer absorbs harmful UV radiation, preventing photodegradation of the polymer matrix.
  • Thermal Stability : Enhances the thermal stability of polymers by inhibiting chain scission and cross-linking reactions that can lead to material failure.

In Vitro Studies

Research has shown that HMBTAD exhibits low toxicity in various biological assays. For example:

  • Cell Viability Assays : Studies conducted on human fibroblast cells indicated that HMBTAD concentrations below 100 µg/mL did not significantly affect cell viability (source needed).

Case Studies

  • Polymer Blends with Nylon :
    • A study demonstrated that incorporating HMBTAD into nylon matrices improved the material's resistance to thermal degradation and UV-induced discoloration.
    • The addition of morpholine derivatives further enhanced the mechanical properties and stability of the nylon composites.
  • Environmental Impact Studies :
    • Research on the biodegradability of HMBTAD-containing polymers showed that while the polymers are resistant to microbial degradation, they do not pose significant toxicity to aquatic organisms at low concentrations.

Data Tables

PropertyValue
Molecular Weight394.68 g/mol
CAS Number61260-55-7
SolubilitySoluble in organic solvents
Toxicity LevelLow (IC50 > 100 µg/mL)

Applications in Industry

HMBTAD polymers are widely used in various industries due to their stabilizing properties:

  • Plastics and Coatings : Used as additives to enhance the durability of plastic products against UV light and thermal degradation.
  • Textiles : Incorporated into fibers to improve resistance to fading and degradation from sunlight.

Q & A

Q. What are the primary synthetic routes for synthesizing this polymer, and how do reaction conditions influence polymerization efficiency?

The polymer is synthesized via polycondensation of N,N'-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine with morpholine-2,4,6-trichloro-1,3,5-triazine. Key steps include stoichiometric control of amine-to-triazine ratios (typically 1:1) and temperature modulation (80–120°C) to optimize crosslinking. Post-synthetic modifications, such as hydrogenation and oxidation, are employed to stabilize the polymer backbone . Side reactions (e.g., incomplete substitution of trichloro-triazine groups) can be mitigated using excess amine reactants and inert atmospheres .

Q. Which characterization techniques are critical for verifying the polymer’s structural integrity and molecular weight distribution?

  • Size Exclusion Chromatography (SEC): Determines molecular weight (Mn ~1700–2000 g/mol) and polydispersity (PDI 1.2–1.5) .
  • FTIR/NMR Spectroscopy: Confirms piperidinyl C-H stretching (2850–2950 cm⁻¹) and triazine ring formation (1550–1600 cm⁻¹) .
  • Elemental Analysis: Validates nitrogen content (~18–20%) to assess crosslinking efficiency .

Q. What role does morpholine-2,4,6-trichloro-1,3,5-triazine play in the polymer’s stability?

The triazine moiety acts as a rigid linker, enhancing thermal stability (decomposition temperature >300°C) and UV resistance by forming a conjugated electron-deficient core. This structure facilitates radical scavenging, a hallmark of hindered amine light stabilizers (HALS), which mitigate polymer degradation via nitroxide radical intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported molecular weights (1700 vs. 2000 g/mol) and CAS registry numbers (193098-40-7 vs. 247243-62-5)?

Discrepancies arise from batch-specific variations (e.g., degree of polymerization) and divergent synthetic protocols (e.g., post-hydrogenation steps). To reconcile

  • Compare SEC calibration standards (e.g., polystyrene vs. polymethyl methacrylate) .
  • Cross-reference synthesis details: CAS 193098-40-7 corresponds to methylated reaction products, while 247243-62-5 includes additional reactants (3-bromo-1-propene) .

Q. What methodological challenges arise in analyzing degradation byproducts of this polymer in environmental or biological systems?

Degradation studies require high-resolution mass spectrometry (HRMS) and HPLC-UV to detect low-abundance metabolites (e.g., piperidinyl fragments, morpholine derivatives). False positives can occur due to matrix effects; internal standards (e.g., deuterated analogs) improve quantification accuracy. Accelerated UV aging tests (ISO 4892-3) coupled with EPR spectroscopy track nitroxide radical decay, correlating with stabilizer efficacy .

Q. How can computational modeling predict the polymer’s interaction with other additives in multi-component systems?

Molecular dynamics (MD) simulations using force fields (e.g., OPLS-AA) model HALS migration in polymer matrices. Density functional theory (DFT) calculates binding energies between triazine groups and co-additives (e.g., phenolic antioxidants). Validation via experimental DSC/TGA data ensures predictive accuracy for phase separation or synergistic stabilization effects .

Data Contradictions and Validation

  • CAS Number Conflicts: The compound is registered under multiple CAS numbers (e.g., 193098-40-7, 247243-62-5) due to variations in substituents (methylation vs. bromo-allylation) .
  • Molecular Weight Variability: SEC data discrepancies (~1700 vs. 2000 g/mol) reflect differences in polymerization termination methods (e.g., chain transfer agents) .

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